molecular formula C9H6F3NO2 B069543 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene CAS No. 192818-73-8

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

Cat. No. B069543
CAS RN: 192818-73-8
M. Wt: 217.14 g/mol
InChI Key: CAXVHMDVSKVTID-AATRIKPKSA-N
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Description

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is a chemical compound that has been explored in various chemical syntheses and studies due to its unique structure and reactive properties. The compound serves as a building block in organic synthesis, contributing to the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives similar to this compound involves multi-step chemical reactions, starting from commercially available compounds. For instance, a monosubstituted benzene-1,2-diamine building block was prepared in two steps from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene, showcasing a method that could be adapted for the synthesis of this compound derivatives (Ciber et al., 2023).

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to this compound, such as 1,3,5-tris(trifluoromethyl)benzene, have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies reveal the effects of substituents on the benzene ring, indicating how electron-withdrawing groups like nitro and trifluoromethyl affect molecular geometry (Kolesnikova et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to the presence of electron-withdrawing groups, which make it a reactive intermediate. For example, β-nitrostyrenes, compounds with structural similarity, are activated in trifluoromethanesulfonic acid to yield N,N-dihydroxyiminium-benzyl dications, demonstrating the reactivity of such structures under acid catalysis (Ohwada et al., 1987).

Physical Properties Analysis

While specific studies on the physical properties of this compound are scarce, related compounds exhibit significant insights into their behavior. For instance, the crystalline structures and phase behavior of similar nitro-substituted benzene derivatives under various conditions provide valuable data on how such substituents influence physical characteristics (Lynch & Mcclenaghan, 2003).

Chemical Properties Analysis

The chemical properties of this compound are influenced by its nitro and trifluoromethyl groups. These groups are electron-withdrawing, which affects the compound's reactivity towards nucleophiles and electrophiles. Studies on similar compounds reveal the impact of such substituents on electron density, acidity, and reactivity, guiding the understanding of this compound's behavior in chemical reactions (Tretyakov et al., 2022).

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

The compound 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, it has been involved in the formation of triazolo isoquinolines and isochromenes through domino reactions under metal-free conditions. This process starts with the condensation of 2-alkynylbenzaldehydes with nitromethane to form the (E)-1-(2-nitrovinyl)-2-(alkynyl)benzene species, which then undergoes a series of cyclization reactions to yield the desired heterocycles in good yields (Rajesh K. Arigela et al., 2013).

Enhancing Anion Transport

Modifications of benzene derivatives, including this compound, with strong electron-withdrawing groups like trifluoromethyl and nitro groups have been shown to significantly increase anion transport efficiency. This enhancement is attributed to the role of the benzimidazolyl-NH fragments and the positioning of the benzimidazolyl groups on the central phenyl scaffold, which are crucial for the transport process (Chen-Chen Peng et al., 2016).

Advancements in Material Science

In material science, this compound has contributed to the development of new materials. A notable example is its role in the synthesis of novel fluorine-containing polyetherimides, where it was used as a precursor. These materials were characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), highlighting the compound's utility in producing materials with desirable properties (Yu Xin-hai, 2010).

Contributions to Organic Chemistry Methodologies

In organic chemistry, the compound has been instrumental in developing efficient methodologies for synthesizing valuable compounds. For instance, it has been involved in the one-pot synthesis and asymmetric oxidation of sulfides containing 2-nitro-4-(trifluoromethyl)benzene, showcasing an efficient method for preparing enantiomerically enriched sulfoxides (K. Rodygin et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVHMDVSKVTID-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53960-62-6
Record name trans-β-Nitro-2-(trifluoromethyl)-styrene
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